molecular formula C15H33Cl2NO5Si B13756982 1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) CAS No. 5840-54-0

1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)

Katalognummer: B13756982
CAS-Nummer: 5840-54-0
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: XKXVAWYYKGISES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) is a chemical compound with the molecular formula C15H33Cl2NO5Si and a molecular weight of 406.42 g/mol . This compound is known for its unique structure, which includes a triethoxysilyl group and a chloropropanol group. It is used in various industrial and scientific applications due to its reactivity and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) typically involves the reaction of 3-chloropropan-2-ol with a triethoxysilylpropylamine derivative . The reaction conditions often include the use of solvents such as ethanol or acetone and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain the final compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide for substitution reactions, and acids or bases for hydrolysis reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure the reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions include substituted derivatives of the original compound, siloxane polymers, and silanol-containing compounds. These products have various applications in different fields, including materials science and organic synthesis .

Wissenschaftliche Forschungsanwendungen

1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) involves its ability to form covalent bonds with other molecules through its reactive functional groups. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups to form siloxane bonds. This property makes the compound useful in the formation of cross-linked polymer networks and surface modifications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol) is unique due to the presence of both triethoxysilyl and chloropropanol groups, which provide it with a combination of reactivity and functionality that is not found in other similar compounds. This makes it particularly useful in applications that require both strong bonding and reactivity with various substrates .

Eigenschaften

CAS-Nummer

5840-54-0

Molekularformel

C15H33Cl2NO5Si

Molekulargewicht

406.4 g/mol

IUPAC-Name

1-chloro-3-[(3-chloro-2-hydroxypropyl)-(3-triethoxysilylpropyl)amino]propan-2-ol

InChI

InChI=1S/C15H33Cl2NO5Si/c1-4-21-24(22-5-2,23-6-3)9-7-8-18(12-14(19)10-16)13-15(20)11-17/h14-15,19-20H,4-13H2,1-3H3

InChI-Schlüssel

XKXVAWYYKGISES-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CCCN(CC(CCl)O)CC(CCl)O)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.